Ethyl nitro(propan-2-yl)carbamate
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Overview
Description
Ethyl nitro(propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an ethyl group, a nitro group, and a carbamate group attached to a propan-2-yl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl nitro(propan-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of ethyl carbamate with nitroalkanes under specific conditions. For instance, the reaction of ethyl carbamate with nitromethane in the presence of a base such as sodium ethoxide can yield this compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl nitro(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of ethyl amino(propan-2-yl)carbamate.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
Ethyl nitro(propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of ethyl nitro(propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For instance, the reduction of the nitro group can generate reactive nitrogen species that can modify proteins and nucleic acids, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl nitro(propan-2-yl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl nitro(ethyl)carbamate: Similar structure but with an ethyl group attached to the carbamate nitrogen.
Ethyl nitro(phenyl)carbamate: Similar structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitro group makes it a versatile compound for various chemical reactions, while the carbamate group provides stability and reactivity in biological systems .
Properties
CAS No. |
62261-05-6 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl N-nitro-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C6H12N2O4/c1-4-12-6(9)7(5(2)3)8(10)11/h5H,4H2,1-3H3 |
InChI Key |
GAGGRUKAQFFMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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